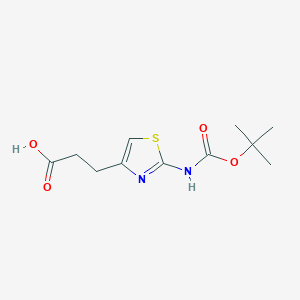

3-(2-((tert-Butoxycarbonyl)amino)thiazol-4-yl)propanoic acid

Description

Properties

IUPAC Name |

3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O4S/c1-11(2,3)17-10(16)13-9-12-7(6-18-9)4-5-8(14)15/h6H,4-5H2,1-3H3,(H,14,15)(H,12,13,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXXFFTYVSXBHRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC(=CS1)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hantzsch Thiazole Synthesis Approach

The Hantzsch thiazole synthesis remains a cornerstone for constructing thiazole rings. For 3-(2-((tert-butoxycarbonyl)amino)thiazol-4-yl)propanoic acid, this method involves:

-

Formation of the Thiazole Core :

Reacting ethyl 3-oxopentanoate with thiourea and bromine in ethanol under reflux forms ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole. The β-keto ester serves as the carbonyl source, while thiourea contributes the nitrogen atoms. -

Hydrolysis of the Ester :

The ethyl ester is hydrolyzed to the carboxylic acid using lithium hydroxide (LiOH) in a THF/water mixture: -

Boc Protection :

The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in dichloromethane with triethylamine (TEA) as a base:

Key Data :

Reduction of Oxoacetate Derivatives

This route leverages a patent-described intermediate, ethyl 2-(2-((tert-butoxycarbonyl)amino)thiazol-4-yl)-2-oxoacetate, followed by ketone reduction:

-

Synthesis of Oxoacetate Intermediate :

Ethyl glyoxylate reacts with 2-((tert-butoxycarbonyl)amino)thiazole-4-carboxylic acid via a coupling agent (e.g., DCC/HOBt) to form the oxoacetate. -

Ketone Reduction :

Catalytic hydrogenation (H₂, 10% Pd/C, ethanol) reduces the ketone to a methylene group: -

Ester Hydrolysis :

LiOH-mediated hydrolysis yields the target compound:

Key Data :

Coupling Reactions for Propanoic Acid Attachment

For late-stage introduction of the propanoic acid chain:

-

Thiazole Bromination :

2-((tert-Butoxycarbonyl)amino)thiazole is brominated at position 4 using N-bromosuccinimide (NBS) in DMF. -

Nucleophilic Substitution :

The brominated thiazole reacts with sodium propiolate under Pd-catalyzed cross-coupling (Sonogashira conditions): -

Hydrogenation :

The triple bond is hydrogenated to a single bond using H₂ and Lindlar catalyst:

Key Data :

Industrial Production Methods

Industrial synthesis prioritizes scalability and cost-effectiveness:

Continuous Flow Microreactor Systems

Solvent Recycling

Reaction Optimization and Catalysis

Catalyst Screening for Ketone Reduction

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Pd/C (10%) | Ethanol | 25 | 78 |

| Raney Ni | Methanol | 50 | 65 |

| PtO₂ | Acetic Acid | 30 | 72 |

Hydrogenation with Pd/C in ethanol achieves the highest yield without Boc deprotection.

Chemical Reactions Analysis

Types of Reactions

3-(2-((tert-Butoxycarbonyl)amino)thiazol-4-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The Boc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reagents like trifluoroacetic acid can be used to remove the Boc group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have highlighted the anticancer properties of thiazole derivatives, including those containing the thiazolylalanine scaffold. For instance, compounds derived from thiazolidinone structures have shown promising results against various cancer cell lines. In particular, derivatives with modifications similar to 3-(2-((tert-Butoxycarbonyl)amino)thiazol-4-yl)propanoic acid have exhibited significant inhibition rates against leukemia and CNS cancer cell lines, indicating their potential as anticancer agents .

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound | Cancer Type | Inhibition (%) |

|---|---|---|

| 4g | Leukemia | 84.19 |

| 4p | CNS Cancer | 72.11 |

This table summarizes the inhibition percentages observed in notable studies, emphasizing the efficacy of thiazole-based compounds.

Biochemical Applications

2.1 Enzyme Inhibition

The structural characteristics of this compound allow it to interact with various enzymes. Research has suggested that thiazole derivatives can act as inhibitors for specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders .

2.2 Antibacterial Properties

Thiazole derivatives have also been investigated for their antibacterial activities. Compounds similar to this compound have demonstrated broad-spectrum antibacterial effects, making them candidates for developing new antibiotics .

Synthesis and Modification

The synthesis of this compound typically involves coupling reactions that introduce the thiazole moiety into the amino acid framework. The tert-butoxycarbonyl (Boc) protecting group is commonly used to enhance stability during synthesis and can be removed under mild conditions to yield the active compound .

Table 2: Synthetic Routes for Thiazole Derivatives

| Route Description | Key Reagents | Outcome |

|---|---|---|

| Coupling Reaction | Boc-protected amines | Thiazole-containing amino acids |

| Deprotection | Acidic conditions | Active amino acids |

Mechanism of Action

The mechanism of action of 3-(2-((tert-Butoxycarbonyl)amino)thiazol-4-yl)propanoic acid involves its interaction with specific molecular targets. The Boc group protects the amino group, allowing selective reactions to occur at other sites. The thiazole ring can interact with enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

- 3-Amino-2-((tert-butoxycarbonyl)amino)propanoic acid

- 2-((tert-Butoxycarbonyl)amino)-3-(4-chlorophenyl)propanoic acid

- N-(tert-Butoxycarbonyl)ethanolamine

Uniqueness

3-(2-((tert-Butoxycarbonyl)amino)thiazol-4-yl)propanoic acid is unique due to the presence of the thiazole ring, which imparts specific chemical properties and reactivity. The Boc group provides protection during synthesis, allowing for selective reactions and the formation of complex molecules .

Q & A

Q. What are the optimal synthetic routes for preparing 3-(2-((tert-Butoxycarbonyl)amino)thiazol-4-yl)propanoic acid, and how can reaction conditions be standardized?

- Methodological Answer : The Boc-protected thiazole derivative is synthesized via a multi-step process. First, the tert-butoxycarbonyl (Boc) group is introduced to protect the amino group using tert-butoxycarbonyl chloride in the presence of a base like triethylamine under mild conditions (room temperature, 24–48 hours) . Subsequent cyclization with chloroacetone or bromoacetophenone in refluxing acetone (4–6 hours) forms the thiazole core . Key steps include:

- Purification : Recrystallization from methanol or ethanol to achieve >95% purity.

- Yield Optimization : Adjusting molar ratios (e.g., 1:1.2 for thiourea acid to chloroacetone) and reaction time .

Data Table :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Boc Protection | Boc-Cl, Et₃N, RT, 24 h | 85–90 | 97% |

| Thiazole Formation | Chloroacetone, acetone, reflux, 4 h | 60–70 | 95% |

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer : Use a combination of:

- 1H/13C NMR : Key signals include δ ~1.4 ppm (Boc CH₃), δ ~6.1–7.3 ppm (thiazole and aromatic protons), and δ ~12.7 ppm (carboxylic acid -OH) .

- IR Spectroscopy : Confirm Boc C=O (~1700 cm⁻¹), thiazole C=N (~1600 cm⁻¹), and carboxylic acid O-H (~3450 cm⁻¹) .

- Elemental Analysis : Validate C, H, N, S content (e.g., C: ~60–62%, N: ~9–10%) .

Q. How can researchers troubleshoot low yields during the coupling of the Boc-protected amine to the thiazole ring?

- Methodological Answer : Low yields often arise from incomplete deprotection or steric hindrance. Solutions include:

- Using anhydrous solvents (e.g., dry DMF or THF) to prevent hydrolysis.

- Activating the carboxylic acid with coupling agents like EDC/HOBt to improve amide bond formation .

- Monitoring reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1, UV detection) .

Advanced Research Questions

Q. How does the Boc group influence the compound’s solubility and bioactivity in cellular assays?

- Methodological Answer : The Boc group enhances lipophilicity, improving membrane permeability but reducing aqueous solubility. To balance this:

Q. What strategies resolve contradictions in reported antimicrobial activity data for thiazole derivatives?

- Methodological Answer : Discrepancies may arise from assay conditions or bacterial strains. Standardize protocols:

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?

- Methodological Answer : Perform molecular docking (AutoDock Vina) and MD simulations (GROMACS):

- Target Preparation : Retrieve protein structures from PDB (e.g., E. coli FabH, PDB ID: 1MZN).

- Ligand Docking : Focus on hydrogen bonding between the carboxylic acid and catalytic residues (e.g., His244, Asn274) .

Data Table :

| Target | Docking Score (kcal/mol) | Key Interactions |

|---|---|---|

| FabH | -9.2 | H-bond: Asn274, His244 |

| DHFR | -7.8 | Hydrophobic: Phe31 |

Q. What are the best practices for stabilizing the compound in aqueous buffers during bioassays?

- Methodological Answer : The carboxylic acid group is prone to degradation at extreme pH. Stabilize by:

- Using PBS (pH 7.4) with 10% DMSO for stock solutions.

- Storing at -20°C under nitrogen to prevent oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.